molecular formula C13H20ClNO2 B14380219 4-chlorobenzoic acid;N,N-diethylethanamine CAS No. 89423-21-2

4-chlorobenzoic acid;N,N-diethylethanamine

Cat. No.: B14380219
CAS No.: 89423-21-2
M. Wt: 257.75 g/mol
InChI Key: XWZDRRDWEVFLQO-UHFFFAOYSA-N
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Description

4-Chlorobenzoic acid;N,N-diethylethanamine is a compound that combines the properties of 4-chlorobenzoic acid and N,N-diethylethanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N,N-diethylethanamine, also known as diethylamine, is a secondary amine with the formula (C₂H₅)₂NH. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.

N,N-diethylethanamine can be synthesized by the alkylation of ammonia or primary amines with ethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

Industrial production of 4-chlorobenzoic acid involves the large-scale oxidation of 4-chlorotoluene using industrial oxidizing agents. The process is optimized to ensure high yield and purity of the product. N,N-diethylethanamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina or silica.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoic acid undergoes various types of chemical reactions, including:

N,N-diethylethanamine participates in reactions such as:

    Alkylation: It can be alkylated to form tertiary amines.

    Acylation: It reacts with acyl chlorides to form amides.

    Condensation: It can undergo condensation reactions with carbonyl compounds to form imines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

Major Products Formed

Scientific Research Applications

4-Chlorobenzoic acid and N,N-diethylethanamine have various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzoic acid involves its ability to undergo various chemical reactions, such as oxidation and substitution, which allow it to participate in the synthesis of other compounds. N,N-diethylethanamine acts as a nucleophile in many reactions, allowing it to form bonds with electrophilic centers in other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzoic acid is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to benzoic acid. N,N-diethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

89423-21-2

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

4-chlorobenzoic acid;N,N-diethylethanamine

InChI

InChI=1S/C7H5ClO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3

InChI Key

XWZDRRDWEVFLQO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1C(=O)O)Cl

Origin of Product

United States

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